Phenalene

Catalog No.
S565121
CAS No.
203-80-5
M.F
C13H10
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenalene

CAS Number

203-80-5

Product Name

Phenalene

IUPAC Name

1H-phenalene

Molecular Formula

C13H10

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C13H10/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-8H,9H2

InChI Key

XDJOIMJURHQYDW-UHFFFAOYSA-N

SMILES

C1C=CC2=CC=CC3=C2C1=CC=C3

Canonical SMILES

C1C=CC2=CC=CC3=C2C1=CC=C3

Phenalene is an ortho- and peri-fused polycyclic arene and an ortho- and peri-fused tricyclic hydrocarbon.

Phenalene is a polycyclic aromatic hydrocarbon (PAH) distinguished by its odd-alternant, 13-carbon framework. This specific structure is not merely an academic curiosity; it is the direct origin of its value as a high-purity chemical precursor. Unlike common even-carbon PAHs, phenalene can be readily converted into its corresponding cation, anion, or a neutral radical, all of which exhibit exceptionally high stability due to extensive electron delocalization. This amphoteric redox behavior and the stability of the resulting phenalenyl species are the foundational properties driving its use in the synthesis of advanced materials for organic electronics, spintronics, and molecular conductors.

Substituting Phenalene with other common PAHs, such as fluorene or acenaphthylene, is often chemically and functionally unviable. The critical differentiator is Phenalene's unique electronic structure, which gives rise to a highly stable radical with spin density delocalized over six equivalent carbon atoms. In contrast, the fluorenyl radical has about half its spin density localized on a single carbon, leading to rapid dimerization and significantly lower thermodynamic stability. This fundamental difference in radical stability and delocalization directly impacts performance and reproducibility in applications like molecular conductors and magnetic materials, where the intermolecular spin-spin coupling of phenalenyl systems is a required feature not offered by its common substitutes.

Superior Thermodynamic Stability as a Radical Precursor vs. Fluorene

The suitability of a PAH as a precursor for stable radical-based materials is directly tied to its thermodynamic stability, quantified by Resonance Stabilization Enthalpy (RSE). The phenalenyl radical, derived from phenalene, exhibits an RSE of -201.6 kJ mol⁻¹, which is more than double that of the fluorenyl radical (-93 kJ mol⁻¹). This significantly higher stability indicates a lower tendency for the phenalenyl radical to undergo unwanted decomposition or dimerization reactions.

Evidence DimensionResonance Stabilization Enthalpy (RSE)
Target Compound Data-201.6 kJ mol⁻¹ (for Phenalenyl radical)
Comparator Or BaselineFluorenyl radical: -93 kJ mol⁻¹
Quantified Difference2.17x greater stabilization enthalpy
ConditionsCalculated thermodynamic parameter, as reported in a peer-reviewed study.

This superior stability is critical for achieving reproducible performance and longer operational lifetimes in radical-based electronic devices and materials.

Unique Electronic Structure: Non-Bonding Molecular Orbital for Amphoteric Redox Behavior

Hückel molecular orbital (HMO) calculations reveal a key difference between phenalene and other PAHs: the phenalenyl system possesses a singly occupied molecular orbital (SOMO) with an energy level of α + 0β, classifying it as a non-bonding molecular orbital (NBMO). This NBMO is responsible for the ability of the phenalenyl system to exist in three stable redox states (cation, radical, anion) without significant energy penalty. This contrasts with typical PAHs like fluorene or acenaphthylene, which lack this specific orbital structure and thus do not exhibit the same level of redox versatility.

Evidence DimensionKey Molecular Orbital Energy (HMO Theory)
Target Compound DataPresence of a non-bonding molecular orbital (NBMO) at energy α
Comparator Or BaselineAlternant PAHs (e.g., Fluorene) which lack an NBMO
Quantified DifferenceQualitative structural feature leading to distinct redox properties
ConditionsQuantum chemical calculation (HMO).

This accessible, multi-state redox capability makes phenalene a superior precursor for materials requiring tunable electronic properties, such as single-molecule switches, conductors, and catalysts.

Process Advantage: Low C-H Bond Dissociation Enthalpy for Facile Radical Generation

Phenalene is an effective precursor for the phenalenyl radical due to the exceptionally weak C–H bond at its CH₂ moiety. The bond dissociation enthalpy (BDE) is approximately 260 kJ/mol. This is significantly lower than the BDE for analogous benzylic C-H bonds, such as in toluene (373 kJ/mol), a common hydrocarbon benchmark. The low BDE allows for the generation of the phenalenyl radical via hydrogen abstraction under milder process conditions than required for many other PAHs.

Evidence DimensionC-H Bond Dissociation Enthalpy (BDE)
Target Compound Data~260 kJ/mol (at CH₂ group)
Comparator Or BaselineToluene (analogous benzylic C-H): 373 kJ/mol
Quantified DifferenceOver 110 kJ/mol lower energy required for H-abstraction
ConditionsCalculated and experimentally supported values.

A lower BDE translates to a more efficient and potentially more selective synthesis, requiring less energy and milder reagents, which is a key consideration for process scale-up and cost.

Precursor for Neutral Radical Molecular Conductors

The high stability and strong intermolecular spin-spin coupling of the phenalenyl radical make Phenalene a primary building block for neutral radical-based molecular conductors. Its unique electronic structure allows for the formation of one-dimensional stacks with potential for metallic behavior, a property not readily accessible using less stable radical precursors like fluorene.

Development of Spintronic and Magnetic Materials

Phenalene's ability to form stable, open-shell radical systems is foundational for its use in spintronics. Materials derived from phenalene can be designed to act as tunable spin filters and exhibit high conductivity, leveraging the alignment of the molecule's singly occupied molecular orbital (SOMO) with the Fermi level of electrodes.

Synthesis of Redox-Active Organometallic Complexes

As a ligand precursor, phenalene provides access to phenalenyl-based systems that confer unique properties to metal complexes. The electrochemical behavior of these complexes often involves the non-bonding molecular orbital of the phenalenyl ligand, enabling applications in redox catalysis and the development of novel metalla-aromatic structures.

Component in Redox-Switchable Catalysis

The three accessible redox states of the phenalenyl system (cation, radical, anion) allow for its use in multi-state catalysis. The cationic state can act as a Lewis acid, the radical as a single electron transfer (SET) agent, and the anion as a super electron donor, enabling tandem catalytic pathways that are difficult to achieve with less redox-versatile PAHs.

XLogP3

4

Other CAS

203-80-5

Wikipedia

Phenalene

Dates

Last modified: 02-18-2024

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